molecular formula C15H11NO4 B13768262 4-Nitrochalcone oxide CAS No. 5633-36-3

4-Nitrochalcone oxide

Cat. No.: B13768262
CAS No.: 5633-36-3
M. Wt: 269.25 g/mol
InChI Key: QGQILXBVXCHHOM-UHFFFAOYSA-N
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Description

4-Nitrochalcone oxide is an organic compound belonging to the chalcone family, characterized by the presence of a nitro group at the fourth position of the chalcone structure. Chalcones are α,β-unsaturated ketones with a wide range of biological activities and applications. The nitro group in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrochalcone oxide can be synthesized through several methods, with the most common being the aldol condensation reaction. This involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is typically heated under reflux conditions to yield 4-Nitrochalcone, which can then be oxidized to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and column chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrochalcone oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

4-Nitrochalcone oxide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Employed as a fluorescent material and in the development of liquid crystals

Mechanism of Action

The mechanism of action of 4-Nitrochalcone oxide involves its interaction with cellular components. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making this compound a potential anticancer agent. Additionally, the compound can inhibit enzymes involved in inflammation, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

    Chalcone: The parent compound without the nitro group.

    4-Aminochalcone: The reduced form of 4-Nitrochalcone oxide.

    2-Nitrochalcone: A similar compound with the nitro group at the second position.

Comparison: this compound is unique due to the presence of the nitro group at the fourth position, which enhances its reactivity and potential for various chemical transformations. Compared to chalcone, this compound exhibits higher biological activity and reactivity. The position of the nitro group also influences the compound’s chemical behavior and applications .

Properties

CAS No.

5633-36-3

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

[3-(4-nitrophenyl)oxiran-2-yl]-phenylmethanone

InChI

InChI=1S/C15H11NO4/c17-13(10-4-2-1-3-5-10)15-14(20-15)11-6-8-12(9-7-11)16(18)19/h1-9,14-15H

InChI Key

QGQILXBVXCHHOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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